Ammonium carbonate

Descripción

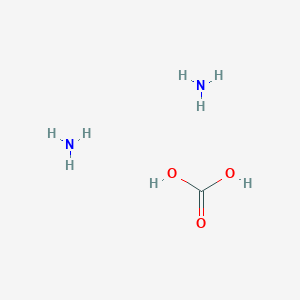

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

10361-29-2 |

|---|---|

Fórmula molecular |

CH5NO3 |

Peso molecular |

79.056 g/mol |

Nombre IUPAC |

azane;carbonic acid |

InChI |

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3 |

Clave InChI |

ATRRKUHOCOJYRX-UHFFFAOYSA-N |

Impurezas |

Ammonium carbamate is an impurity of commercial ammonium carbonate. |

SMILES |

C(=O)([O-])[O-].[NH4+].[NH4+] |

SMILES canónico |

C(=O)(O)O.N |

Color/Form |

Colorless crystalline powder Colorless, hard, translucent, crystal masses, white cubes or powde |

Densidad |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

58 °C (decomposes) |

Otros números CAS |

10361-29-2 |

Descripción física |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing. Liquid; Dry Powder White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide Colorless crystals or white powder with strong ammonia odor; [CAMEO] |

Pictogramas |

Irritant |

Números CAS relacionados |

10361-29-2 |

Solubilidad |

Soluble in water 100g/100 g water at 15 °C Slowly soluble in 4 parts wate |

Origen del producto |

United States |

Synthetic Methodologies and Production Processes

Chemical Synthesis Routes for Ammonium (B1175870) Carbonate and its Congeners

The primary methods for synthesizing ammonium carbonate involve the reaction of two key precursors: ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). The specific conditions of this reaction dictate the final product and its purity.

Reactions of Ammonia and Carbon dioxide under Controlled Conditions

The foundational method for producing this compound is the direct reaction of ammonia and carbon dioxide in the presence of water. wikipedia.org This reaction can be represented by the following chemical equation:

2NH₃ + CO₂ + H₂O → (NH₄)₂CO₃ wikipedia.org

This process is typically carried out in an aqueous solution where ammonia and carbon dioxide are bubbled through the liquid. atamanchemicals.compatsnap.com The reaction is exothermic, and controlling the temperature is crucial. This compound is only stable at lower temperatures, around freezing, and begins to transform into ammonium bicarbonate above 0°C (32°F). usda.gov The commercial production of this compound often results in a mixture of ammonium bicarbonate and ammonium carbamate (B1207046), as pure this compound is unstable at standard temperature and pressure. wikipedia.orgatamanchemicals.com In 1997, the annual production of this compound was approximately 80,000 tons. wikipedia.orgatamanchemicals.com

The process can be optimized by controlling parameters such as pH, temperature, and pressure to facilitate the precipitation of ammonium bicarbonate crystals, which are then centrifuged and dried. patsnap.com For instance, one method involves adjusting the pH of an ammonia-containing aqueous solution to between 11.00 and 13.50 to blow out ammonia gas. google.com This gas is then reacted with carbon dioxide in an absorption liquid, which is an this compound solution with a pH of 9.50-10.00. google.com

Gas-Phase Synthesis Approaches

Gas-phase synthesis offers an alternative route for producing this compound congeners, particularly ammonium carbamate. This method involves the direct reaction of gaseous ammonia and carbon dioxide. uctm.edu A key challenge in this approach is the management of the reaction heat. uctm.edu One patented method describes sending highly pure (99%-99.99%) carbon dioxide and ammonia gas into buffer vats at a pressure of 0.2-2 MPa. google.com The gases are then released into a sealed PVC synthesis bag to form the product. google.com The flow rates of carbon dioxide and ammonia are carefully controlled. google.com

However, gas-phase reactions can be difficult to manage due to their exothermic nature and the solid nature of the product, which can lead to pipe blockages and corrosion. google.com

Aqueous Solution-Based Production Cycles

Aqueous solution-based production cycles are common in industrial settings. These often involve a cyclic process to maximize the use of reactants. In one such process, a saturated solution is subjected to bicarbonation through the absorption of carbon dioxide, leading to the precipitation of ammonium bicarbonate crystals. uctm.edu These crystals are then separated, and the remaining mother liquor, which now has a higher concentration of carbonate, is used in the next cycle. uctm.edu

Another approach involves ammonia scrubbing to remove CO₂ from flue gas, simultaneously producing this compound. mdpi.com Experiments using a 28% (w/w) ammonia solution have demonstrated CO₂ removal efficiencies of 95% to 98%. mdpi.com This method is considered more efficient than traditional monoethanolamine (MEA) scrubbing. mdpi.com

Advanced Production Technologies

Recent advancements in production technologies aim to improve the efficiency, yield, and environmental footprint of this compound and bicarbonate synthesis.

Non-Thermal Plasma Enhanced Synthesis of Ammonium Bicarbonate

Non-thermal plasma (NTP) technology has emerged as a promising method to enhance the synthesis of ammonium bicarbonate. whiterose.ac.uk In this process, carbon dioxide is activated by NTP before being bubbled through an aqueous ammonia solution. whiterose.ac.uk This activation of CO₂ molecules leads to the formation of highly energetic species, which in turn enhances the reaction yield. whiterose.ac.ukwhiterose.ac.uk

Studies have shown that the NTP-enhanced process can increase the yield of ammonium bicarbonate by 36% compared to conventional methods. whiterose.ac.ukwhiterose.ac.uk The efficiency of CO₂ capture is also reported to be significantly better. whiterose.ac.ukwhiterose.ac.uk Optimal conditions for this process have been identified through response surface methodology, with key parameters including applied voltage, CO₂ flow rate, ammonia concentration, and reaction time. whiterose.ac.uk For example, at an applied voltage of 3.5 kV, a CO₂ flow rate of 0.8 LPM, a 3.4 M aqueous ammonia concentration, and a 40-minute reaction time, a 60% process yield can be achieved. whiterose.ac.uk

Electrochemical Process Improvements for Precursor Production

One area of research focuses on the use of novel catalysts and electrolytes. For instance, iron molybdenum nitride (Fe₃Mo₃N) has been used as a catalyst in a solid-state electrolytic cell with a carbonate-oxide composite electrolyte to produce ammonia. electrochemsci.orgresearchgate.net This process has demonstrated ammonia formation at temperatures between 400 and 450 °C. electrochemsci.orgresearchgate.net

Another electrochemical approach involves the reduction of carbon dioxide. However, a challenge in the co-electrolysis of CO₂ and ammonia is the formation of solid ammonium carbamate, which can block the system. acs.org Operating the electrolyzer at a temperature slightly above the decomposition temperature of ammonium carbamate (around 60 °C) is a potential solution to this issue. acs.org

Sustainable and Resource-Efficient Synthetic Pathways

The production of this compound is increasingly shifting towards more sustainable and environmentally conscious methods. These innovative pathways focus on circular economy principles, utilizing waste streams as feedstocks and integrating renewable energy to minimize the environmental footprint associated with traditional chemical synthesis.

A significant sustainable approach to this compound synthesis involves its direct production via the capture of carbon dioxide (CO2) from industrial flue gases. exaexpo.com.auresearchgate.net This method treats CO2 not as a waste product to be sequestered, but as a valuable resource. exaexpo.com.au Industrial sectors like cement production, power plants, and chemical processing are major sources of CO2 emissions that can be repurposed. researchgate.netuctm.edu The fundamental process involves scrubbing the flue gas with an ammonia (NH3) solution. mdpi.com

The chemical reaction between ammonia and carbon dioxide in an aqueous environment forms this compound. mdpi.comtaylorandfrancis.com The process can be highly efficient, with some methods demonstrating a CO2 removal efficiency between 95% and 98%. mdpi.com In one application, CO2 emission gas streams are cooled and humidified before anhydrous ammonia is introduced, with the subsequent reaction forming ammonium bicarbonate ((NH4)HCO3). exaexpo.com.au This reaction is represented as: CO2 + NH3 + H2O → (NH4)HCO3 (aq). exaexpo.com.au

Different technologies have been developed to optimize this process. The chilled ammonia process (CAP) uses a high-concentration aqueous ammonia solution (around 28 wt.%) at low temperatures (below 10 °C) to capture CO2. ekb.eg Another method, the Annulus Core Reactor (ACR), captures CO2 and permanently locks it into products like high-grade fertilizer. exaexpo.com.au Research has shown that ammonia-based absorption is a promising technology for significantly reducing industrial emissions. researchgate.net50sea.com The process can be cheaper than other methods and can directly utilize CO2 produced at facilities like anaerobic digestion (AD) plants. researchgate.net

Table 1: CO2 Removal Efficiency Using Ammonia Scrubbing from Waste Gas Streams

| CO2 Source / Process | Inlet CO2 Concentration (v/v) | Ammonia Solution | Process Temperature | CO2 Removal Efficiency | Reference |

| Simulated Flue Gas | 8 - 16% | 28% (w/w) | Room Temperature | 95 - 98% | mdpi.com |

| Industrial Flue Gas | Not Specified | Anhydrous Ammonia | Cooled/Humidified | Not Specified | exaexpo.com.au |

| Flue Gas (Pilot Plant) | Not Specified | Not Specified | 50–60 °C (initial) | Up to 90% | mdpi.com |

Nutrient-rich liquid waste streams, such as those from anaerobic digestion of animal manure or wastewater, represent a valuable resource for producing this compound. researchgate.netmdpi.com These waste products contain significant amounts of nitrogen, primarily in the form of ammonium (NH4+) and free ammonia (NH3), which are produced during the degradation of organic matter like proteins and urea (B33335). mdpi.com This makes them a convenient feedstock for solid nitrogen and carbon fertilizers without needing significant chemical transformations. mdpi.com

The recovery process typically involves several key steps. First, ammonia is recovered from the liquid waste, often through a stripping process. mdpi.comgoogle.com In some methods, the liquid is heated to around 80°C, which drives off both NH3 and CO2 without the need for chemical pH adjustments. slu.se The gaseous ammonia is then brought into contact with a CO2-containing gas stream and water vapor, often in a scrubbing or absorption vessel, to form dissolved this compound and ammonium bicarbonate. mdpi.comgoogle.comwipo.int This reaction can be facilitated by using the CO2-rich tail gas from the same anaerobic digestion or fermentation system that produced the wastewater. google.com

The resulting liquid, a solution of ammonium carbonates, is then concentrated. mdpi.comwipo.int Techniques like two-stage reverse osmosis can be employed at temperatures between 35 and 50°C to achieve significant concentration. mdpi.comwipo.int Finally, the concentrated solution is cooled to below 35°C, causing the this compound and bicarbonate to crystallize and precipitate as a solid, high-nitrogen product. wipo.intgoogle.com This process has been shown to be highly effective, with one large-scale facility reporting a final product of 99.5% purity. mdpi.com Utilizing waste streams in this manner not only creates a valuable product but also reduces the environmental impact, showing a lower global warming and eutrophication potential compared to direct land application of the liquid digestate. mdpi.com

Table 2: this compound/Bicarbonate Recovery from Liquid Waste Streams

| Waste Source | Recovery Process | Key Parameters | Product Purity / Yield | Reference |

| Animal Manure Digestate | Anaerobic Digestion, Stripping, Condensation, Reverse Osmosis | Condensation at 35-50°C | 99.5% purity (Ammonium Bicarbonate) | mdpi.com |

| Wastewater | Gas Separation, Condensation, Reverse Osmosis, Crystallization | Crystallization at <35°C | High-nitrogen solid, substantially free of phosphorous | wipo.intgoogle.com |

| Syngas Fermentation Wastewater | pH adjustment, Ammonia Stripping, CO2 Scrubbing | Uses CO2-rich tail gas from fermentation | This compound and bicarbonate solution | google.com |

| Swine Wastewater | Flow-electrode Capacitive Deionization (FCDI) | Optimal operating conditions | ~1.61 M NH4HCO3 solution with 97.2% purity | researchgate.net |

The sustainability of this compound production can be significantly enhanced by integrating renewable energy sources for the generation of its primary precursors, ammonia (NH3) and carbon dioxide (CO2). The industrial synthesis of ammonia via the Haber-Bosch process is traditionally energy-intensive and reliant on fossil fuels, accounting for about 2% of global greenhouse gas emissions. usda.gov A key strategy to decarbonize this process is the use of "green hydrogen."

Green hydrogen is produced through the electrolysis of water, a process that splits water (H2O) into hydrogen (H2) and oxygen (O2). When the electricity required to power the electrolyzers is sourced from renewable technologies—such as solar photovoltaics or wind turbines—the resulting hydrogen is produced with a near-zero carbon footprint. mdpi.com This green hydrogen can then be reacted with nitrogen, separated from the air, in the Haber-Bosch process to synthesize "green ammonia." This sustainable ammonia serves as a direct precursor for this compound.

Table 3: Conceptual Integration of Renewable Energy in this compound Production

| Precursor/Process Step | Traditional Energy Source | Renewable Integration Method | Resulting "Green" Product/Benefit | Reference |

| Hydrogen (for Ammonia) | Natural Gas (via Steam Methane Reforming) | Water Electrolysis powered by Solar/Wind | Green Hydrogen (H2) | mdpi.com |

| Ammonia (NH3) | Fossil Fuel-powered Haber-Bosch Process | Haber-Bosch process using Green Hydrogen | Green Ammonia | usda.gov |

| CO2 Capture & Recovery | Grid Electricity (often fossil-based) | Powering compressors, pumps, heaters with Solar/Wind | Reduced operational carbon footprint | google.com |

| Liquid Waste Processing | Grid Electricity (often fossil-based) | Powering stripping, reverse osmosis, crystallization | Lower energy-related emissions in waste valorization | mdpi.comwipo.int |

Structural Elucidation and Polymorphism of Ammonium Carbonate Species

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the vibrational modes of molecules and ions within a crystal lattice, providing information on chemical bonding, phase purity, and the identification of different chemical species.

Raman spectroscopy has been effectively applied to the study of ammonium (B1175870) carbonate species. For ammonium carbonate monohydrate, Raman spectra were collected at temperatures ranging from 80 K to 263 K. nih.goviucr.org These spectroscopic measurements supported the diffraction data, showing no evidence of a phase transition across this temperature range. iucr.orgresearchgate.net The spectra display characteristic bands corresponding to the vibrational modes of the ammonium (NH₄⁺) and carbonate (CO₃²⁻) ions, as well as lattice phonons. researchgate.net

An advantage of Raman spectroscopy, particularly for aqueous systems, is the weak scattering signal of water, which allows for clearer observation of the solute species compared to infrared techniques. chalmers.se This has enabled its use in identifying and analyzing the different band envelopes for aqueous solutions of this compound, ammonium bicarbonate, and ammonium carbamate (B1207046), which is crucial for understanding the speciation in the CO₂-NH₃-H₂O system. chalmers.se

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for distinguishing between the different this compound-related compounds due to their distinct vibrational fingerprints. wku.edu The technique is particularly useful for identifying specific functional groups. For instance, ammonium carbamate can be clearly differentiated from this compound and ammonium bicarbonate by the presence of a peak around 3472 cm⁻¹, which is attributed to the N-H stretch of the amino group (NH₂) in the carbamate anion. wku.edu This peak is absent in the spectra of this compound and bicarbonate. wku.edu

While the spectra of this compound and ammonium bicarbonate can be very similar due to broad overlapping peaks from CO₃²⁻ and HCO₃⁻ ions between 1200 and 1700 cm⁻¹, FTIR can still identify the characteristic vibrations of the ammonium ion (NH₄⁺), often seen around 1414 cm⁻¹, and the carbonate ion (CO₃²⁻). wku.edunih.gov Attenuated Total Reflection (ATR)-FTIR is a variant that allows for the in-situ monitoring of liquid-phase concentrations, even in the presence of suspended solids, which is valuable for studying crystallization processes. rsc.org

| Assignment | Ammonium Bicarbonate | This compound | Ammonium Carbamate |

|---|---|---|---|

| NH₄⁺ stretch | ~3098 | ~3098 | ~3098 |

| NH₄⁺ bend | ~1414 | ~1414 | ~1414 |

| NH₂ stretch | - | - | ~3472 |

| O-C-O₂ / CO₃²⁻ / CO₂⁻ stretch region | 1200-1450, ~1600 | 1300-1600 | - |

Nuclear Magnetic Resonance (NMR) Spectroscopic Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for investigating the speciation of this compound in aqueous solutions. exeter.ac.ukrsc.org Studies using ¹³C and ¹⁵N NMR have been instrumental in understanding the complex equilibria between carbonate, bicarbonate, and carbamate species. rsc.orgepa.govcapes.gov.br

When this compound dissolves in water, it doesn't exist as a single species but rather as a mixture in a dynamic equilibrium involving ammonium carbamate (H₂NCOO⁻), ammonium bicarbonate (HCO₃⁻), and this compound (CO₃²⁻). epa.govresearchgate.netacs.org ¹³C NMR spectroscopy can distinguish these species. However, due to the fast proton exchange between bicarbonate and carbonate, they often appear as a single, averaged peak in the spectrum. capes.gov.brtandfonline.com The exact chemical shift of this peak is dependent on the relative concentrations of the two ions. capes.gov.brtandfonline.com A method has been developed to correlate the chemical shift of this carbon resonance to the ratio of bicarbonate to carbonate. rsc.orgtandfonline.com The carbamate anion gives a separate, distinct peak. acs.org

Research has shown that an ammonium carbamate solution cooled to -5°C produces two ¹³C NMR signals: one for H₂NCOO⁻ at 165 ppm and another for the HCO₃⁻/CO₃²⁻ equilibrium at 164.5 ppm. researchgate.net In contrast, pure carbonate (CO₃²⁻) resonates at approximately 169 ppm, while pure bicarbonate (HCO₃⁻) is found at about 161 ppm. researchgate.net The chemical shifts for pure bicarbonate and carbonate have been reported at 160.33 ppm and 168.09 ppm, respectively, at 25.0°C. tandfonline.com

¹⁵N NMR studies, often supported by computational methods, have been used to investigate the structures of protonated carbamic acids and related compounds, providing further insight into the nitrogen-containing components of the equilibrium. acs.orgnih.gov These studies help to characterize the ammonium ions and the nitrogen in the carbamate species. acs.org

| Species | Isotope | Reported Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carbamate (H₂NCOO⁻) | ¹³C | 165 | researchgate.net |

| Bicarbonate/Carbonate (HCO₃⁻/CO₃²⁻) | ¹³C | 164.5 | researchgate.net |

| Pure Bicarbonate (HCO₃⁻) | ¹³C | ~161 | researchgate.net |

| Pure Carbonate (CO₃²⁻) | ¹³C | ~169 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is utilized for the elemental and chemical state analysis of materials containing this compound. This surface-sensitive technique provides information about the chemical composition and the bonding environment of the elements present.

In studies of complex materials, XPS has been used to identify the carbonate species. For instance, in an analysis of a mixed Np(V)-ammonium carbonate compound, the survey XPS spectrum identified neptunium (B1219326), carbon, and oxygen. mdpi.com A high-resolution scan of the C1s region revealed a peak at a binding energy of 289.9 eV, which is characteristic of carbonate species. mdpi.com The analysis was performed using monochromatic Al Kα radiation, and energy calibration was set using the C1s peak at 285.0 eV. mdpi.comresearchgate.net In that particular study, the N1s signal from the ammonium (NH₄⁺) group was difficult to resolve reliably because it strongly overlapped with an intense signal from the neptunium sample. mdpi.com

XPS has also been employed to study the effects of treating surfaces with this compound solutions. Research on pitch-based carbon fibers treated electrochemically in an this compound solution showed that the treatment introduced both oxygen-containing and nitrogen-containing functional groups onto the fiber surfaces. optica.orgoptica.org Core-level and valence-band spectra indicated the formation of carbonyl (C=O) and hydroxide (B78521) (C-OH) groups. optica.org

| Element/Species | Technique | Key Finding | Reference |

|---|---|---|---|

| Carbonate (CO₃²⁻) | XPS (C1s) | Binding energy peak at 289.9 eV confirms presence. | mdpi.com |

| Surface Functional Groups | XPS | Electrochemical treatment in (NH₄)₂CO₃ solution introduces C=O, C-OH, and nitrogen-containing groups on carbon fibers. | optica.orgoptica.org |

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy measures the electronic transitions within a molecule. slideshare.net Simple inorganic ions like ammonium (NH₄⁺) and carbonate (CO₃²⁻) lack the conjugated π systems or non-bonding electrons (n) that typically give rise to absorptions in the standard UV-Vis range (200-700 nm). rsc.orgprocess-insights.com The electronic transitions available to these ions, such as n→σ*, are of high energy and thus occur at wavelengths in the far-UV region, typically below 200 nm. rsc.org Consequently, a pure aqueous solution of this compound is transparent and does not exhibit significant absorption peaks in a standard UV-Vis spectrum.

However, this compound is often used as a reagent or part of a buffer system in studies where other chromophoric species are analyzed. For example, in the study of imidazole (B134444) compounds formed from the reaction of pyruvaldehyde and inorganic ammonium, UV-Vis spectroscopy was used to characterize the products. mdpi.com The resulting solution showed strong characteristic absorption peaks at 217 nm and 282 nm, attributed to π → π* and n → π* electronic transitions of the C=N group in the imidazole ring products. mdpi.com In such experiments, the this compound itself serves as a reactant but is not the species being spectroscopically characterized. mdpi.com Another study used a solution of this compound to facilitate the clean separation of graphene oxide, which was then analyzed by UV-Vis, showing an absorption peak near 230 nm associated with π-π* transitions in the graphene sheets. nanochemres.org

Morphology and Crystal Growth Studies

Investigation of Crystal Morphology and Habit

This compound is a white crystalline solid. chemicalbook.comnih.gov The anhydrous form, (NH₄)₂CO₃, is described as having cubic crystals. chemicalbook.comatamanchemicals.com However, a more commonly encountered and stable form is this compound monohydrate, (NH₄)₂CO₃·H₂O. wikipedia.orgiucr.org

Detailed crystallographic studies have been performed on the monohydrate. Using single-crystal neutron diffraction, its structure was determined to be orthorhombic, belonging to the space group Pnma. iucr.org At a temperature of 10 K, the unit-cell dimensions were precisely measured. iucr.org The structure is stabilized by a network of strong hydrogen bonds. iucr.org

This compound is also frequently used as a precipitating agent in the crystallization of other minerals, notably calcium carbonate. In studies using the this compound diffusion method, the resulting calcite (CaCO₃) crystals exhibit a well-defined rhombohedron shape, which is consistent with the euhedral crystal habit of the mineral. nih.gov

| Compound | Crystal System | Space Group | Unit-Cell Dimensions (at 10 K) | Reference |

|---|---|---|---|---|

| This compound Monohydrate | Orthorhombic | Pnma | a = 12.047 Å, b = 4.453 Å, c = 11.023 Å | iucr.org |

| Anhydrous this compound | Cubic | Not specified | Not specified | chemicalbook.com |

Nonclassical Crystallization Pathways

This compound is a key reagent in experimental setups designed to investigate nonclassical crystallization pathways, particularly for calcium carbonate (CaCO₃). sigmaaldrich.com Nonclassical crystallization deviates from the classical ion-by-ion growth model and often involves the formation of amorphous precursor phases, nanoparticle aggregation, or dense liquid precursors. researchgate.net

When this compound is used in solid-state reactions with calcium chloride, amorphous calcium carbonate (ACC) is initially formed. rsc.org This ACC then transforms into the stable crystalline polymorph, calcite, often via an intermediate vaterite phase. rsc.org The formation and transformation of an amorphous precursor is a hallmark of a nonclassical pathway. rsc.org

Furthermore, the widely used this compound gas diffusion method for synthesizing CaCO₃ is believed to proceed via a nonclassical route. researchgate.net Some research suggests the involvement of an ion-enriched dense liquid phase as an intermediate. researchgate.net Bragg coherent diffraction imaging (BCDI) has been used to compare calcite crystals grown by the this compound diffusion method versus those from direct precipitation. nih.gov The results showed that crystals from the diffusion method had the expected euhedral shape with fewer internal defects. nih.govanl.gov In contrast, crystals from precipitation showed complex shapes and defective internal structures, suggesting they were formed by a nonclassical mechanism involving the coalescence of smaller nanoparticles. nih.gov This indicates that the specific crystallization conditions controlled by the this compound reagent can dictate the growth pathway.

Gas Diffusion Crystallization in Organic Media

A specialized application of this compound is in gas diffusion crystallization within a continuous organic medium. This technique has been used to synthesize calcium carbonate in a non-aqueous environment. researchgate.net In a typical setup, solid this compound is placed in a container connected to a vessel containing a solution of calcium chloride dissolved in an organic solvent, such as propylene (B89431) carbonate. researchgate.net

The solid this compound gradually decomposes, releasing gaseous ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and water (H₂O). researchgate.netrsc.org These gases diffuse into the organic solution. researchgate.net The presence of water molecules, generated from the decomposition, is essential for the subsequent reactions in the organic phase, allowing for the formation of carbonate ions. researchgate.netrsc.org

A study using this method reported the unexpected but consistent formation of dendritic (tree-like) crystalline structures. researchgate.netmpg.de Characterization of these dendrites revealed that they were not pure calcium carbonate but rather composite mixtures of calcium carbonate and ammonium chloride. researchgate.net The proposed mechanism involves the initial growth of dendritic ammonium chloride crystals, which then act as seeds or templates, providing interfaces that favor the subsequent nucleation and growth of calcium carbonate (specifically the vaterite polymorph) on their surface. researchgate.net This represents the first time calcium carbonate has been crystallized in a continuous organic medium, yielding unique composite structures. researchgate.net

Decomposition Mechanisms and Reaction Kinetics

Thermal Decomposition Pathways of Ammonium (B1175870) Carbonate Compounds

Ammonium carbonate and its related compounds decompose through several distinct thermal pathways. The primary commercial product, often labeled as this compound, is typically a mixture of ammonium carbamate (B1207046) and ammonium bicarbonate. atamanchemicals.com

Ammonium carbamate (NH₄CO₂NH₂) undergoes a reversible decomposition into ammonia (B1221849) (NH₃) and carbon dioxide (CO₂). ureaknowhow.com This heterogeneous equilibrium is a key characteristic of the compound. ureaknowhow.com The process is endothermic, meaning it absorbs heat from the surroundings. google.com

The dissociation can be represented by the following reaction: NH₂COONH₄(s) ⇌ 2NH₃(g) + CO₂(g) ureaknowhow.comyoutube.com

This equilibrium is dynamic, and the solid ammonium carbamate coexists with its gaseous decomposition products. ureaknowhow.com The formation of ammonium carbamate from ammonia and carbon dioxide is an exothermic process, while its decomposition is endothermic. google.com This reversibility allows for the potential to control the decomposition rate by managing the removal of the gaseous products. google.com

This compound monohydrate ((NH₄)₂CO₃·H₂O) is unstable in air at temperatures above 273 K (0 °C). researchgate.netiucr.org It undergoes a transformation first into ammonium sesquicarbonate monohydrate and subsequently into ammonium bicarbonate (NH₄HCO₃). researchgate.netiucr.orgnih.gov

Furthermore, this compound can spontaneously decompose directly into ammonium bicarbonate and ammonia, as shown in the following reaction: (NH₄)₂CO₃ → NH₄HCO₃ + NH₃ wikipedia.org

This ammonium bicarbonate can then further decompose into carbon dioxide, water, and another molecule of ammonia. wikipedia.org Upon exposure to air, solid this compound will gradually lose ammonia and revert to ammonium bicarbonate. atamanchemicals.com

Temperature and pressure significantly affect the decomposition of this compound compounds. The decomposition is an endothermic reaction, meaning it absorbs heat. vaia.com According to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards the products to counteract the added heat. vaia.com This results in an increased production of ammonia and carbon dioxide gas. vaia.com For instance, the decomposition pressure of ammonium carbamate is strongly dependent on temperature, reaching 1 atm at 332 K. ureaknowhow.com Experimental studies show that the maximum rate of reaction for this compound decomposition increases with temperature; for heating rates of 2, 4, and 8 K/min, the highest reaction rates were observed at 96 °C, 118 °C, and 128 °C, respectively. chemicalpapers.com

Transformation to Ammonium Sesquicarbonate Monohydrate and Ammonium Bicarbonate

Kinetic Studies of Decomposition Processes

Kinetic studies provide quantitative insights into the rates and mechanisms of decomposition, including the determination of key parameters like rate constants and activation energies.

Kinetic analysis of the decomposition of this compound and related compounds allows for the calculation of important parameters that govern the reaction speed. The activation energy (Ea) represents the minimum energy required for the decomposition to occur.

Kinetic studies on the reversible decomposition of ammonium carbamate have been conducted by monitoring the total pressure over time. ureaknowhow.com While the complexity of the mechanism prevents the unique determination of all six rate constants involved in the proposed models, an activation energy for one of the key rate constants (k₁) was determined to be 11.47 kcal/mol (approximately 48.0 kJ/mol). ureaknowhow.com

Non-isothermal thermogravimetric analysis of solid this compound has also been used to determine its decomposition kinetics. chemicalpapers.com

| Compound | Parameter | Value | Method | Source |

|---|---|---|---|---|

| Ammonium Carbamate | Activation Energy (Ea) for rate constant k₁ | 11.47 (± 0.43) kcal/mol | Isoteniscope (Pressure Measurement) | ureaknowhow.com |

| This compound | Average Activation Energy (Ea) | 77.39 kJ/mol | Non-isothermal Thermogravimetric Analysis (TGA) | chemicalpapers.com |

| Ammonium Bicarbonate | Activation Energy (Ea) at 7.5% conversion | 93.6 kJ/mol | Thermogravimetric Analysis (TGA) | core.ac.uk |

The decomposition of ammonium carbamate is believed to proceed through the formation of an intermediate species, carbamic acid (NH₂COOH). ureaknowhow.comacs.orgacs.org Several detailed mechanisms have been proposed. ureaknowhow.com Two potential mechanisms involve the formation of gas-phase carbamic acid as an intermediate. acs.org However, ab initio computational studies suggest that gas-phase carbamic acid is a very stable species, which is inconsistent with its proposed transient role in these mechanisms. ureaknowhow.com

A more plausible suggested mechanism involves the reaction taking place on the surface of the solid. ureaknowhow.comacs.org In this model, the decomposition of solid ammonium carbamate leads to surface-bound carbamic acid, ammonia, and carbon dioxide molecules. ureaknowhow.comacs.org The ammonia and carbon dioxide can then reversibly desorb from the surface into the gas phase. ureaknowhow.com This surface-reaction mechanism avoids the need for a highly unstable gas-phase intermediate and is consistent with experimental kinetic data. ureaknowhow.com The formation of carbamic acid as an intermediate is a recurring theme in the reaction between ammonia and carbon dioxide, particularly in the presence of a protic environment. mdpi.comresearchgate.net

Modeling of Decomposition Kinetics

The study of the thermal decomposition kinetics of this compound is crucial for understanding its stability and reaction pathways. Kinetic analysis is typically performed using data from non-isothermal thermogravimetric analysis (TGA). chemicalpapers.com Various mathematical methods, broadly categorized as model-free (isoconversional) and model-fitting approaches, are employed to determine the kinetic parameters, often referred to as the "kinetic triplet": activation energy (E), the pre-exponential factor (A), and the reaction model f(α) or g(α). bu.edu.egscirp.org

Model-free methods, also known as isoconversional methods, evaluate kinetic parameters without assuming a specific reaction mechanism. bu.edu.eg These techniques are considered valuable for analyzing complex processes that may involve multiple steps, as the activation energy is determined as a function of the extent of conversion (α). scirp.orgscirp.org This approach requires a series of experiments conducted at different heating rates. bu.edu.eg

Model-fitting methods, in contrast, involve fitting different solid-state reaction models to the experimental data to find the one that best describes the decomposition process. bu.edu.egmdpi.com Common models include the Avrami-Erofeev equations for nucleation and growth, and various diffusion models. mdpi.comresearchgate.net The Coats-Redfern and Kissinger equations are also utilized in these analyses. scientific.net A comparison between model-fitting and model-free approaches often reveals that model-free methods may offer a more realistic depiction of complex thermal degradation, as they account for variations in the reaction mechanism and activation energy throughout the process. mdpi.com

In an experimental study on the thermal dissociation of this compound using non-isothermal TGA at heating rates of 2, 4, and 8 K/min, the peak reaction temperatures were found to be 96, 118, and 128 °C, respectively. chemicalpapers.com From the Arrhenius plots derived from this data, the average activation energy for the decomposition was calculated to be 77.39 kJ/mol. chemicalpapers.com The dissolution of this compound in solvents like ethylene (B1197577) glycol has been shown to decrease the activation energy. acs.org

Table 1: Kinetic Analysis Methods for Thermal Decomposition

| Method Type | Description | Key Features |

|---|---|---|

| Model-Free (Isoconversional) | Calculates kinetic parameters without assuming a reaction model. bu.edu.eg | Activation energy is determined as a function of conversion (α). scirp.org Requires multiple heating rates. bu.edu.eg Useful for multi-step reactions. scirp.org |

| Model-Fitting | Fits experimental data to various predefined reaction models (e.g., Avrami-Erofeev, diffusion). bu.edu.egresearchgate.net | Determines the most probable reaction mechanism. mdpi.com Can be less accurate for complex processes if the chosen model is not appropriate. mdpi.com |

Analysis of Decomposition Products

The decomposition of this compound yields both gaseous and solid products, particularly under varying temperature and atmospheric conditions.

Gas-Phase Product Identification (NH₃, CO₂, H₂O)

When heated, solid this compound decomposes into gaseous products. collegeboard.org The primary gas-phase products identified are ammonia (NH₃), carbon dioxide (CO₂), and water (H₂O). youtube.compentachemicals.eu The balanced chemical equation for this decomposition is:

(NH₄)₂CO₃(s) → 2NH₃(g) + CO₂(g) + H₂O(g) collegeboard.orgyoutube.comyoutube.com

This reaction is notable because one mole of a solid reactant converts into four moles of gaseous products, leading to a significant increase in entropy. collegeboard.org The identification of these gaseous products can be confirmed through simple chemical tests. youtube.comyoutube.com

Ammonia (NH₃): As an alkaline gas, its presence is confirmed by its ability to turn damp red litmus (B1172312) paper or pH paper blue. youtube.comyoutube.com this compound is also known as smelling salts because it readily decomposes at room temperature, releasing a strong ammonia odor. youtube.comatamanchemicals.com

Water (H₂O): The presence of water vapor can be demonstrated by its ability to turn anhydrous blue cobalt(II) chloride paper to a pink color. youtube.comyoutube.com

Carbon Dioxide (CO₂): The standard test for carbon dioxide involves bubbling the gas through limewater (an aqueous solution of calcium hydroxide), which turns milky or cloudy due to the precipitation of calcium carbonate. youtube.comyoutube.com When testing the decomposition products of this compound, the ammonia gas must first be removed (for example, by bubbling through sulfuric acid) as its alkaline nature would interfere with the limewater test. youtube.com

Solid-Phase Product Identification

Commercial this compound is often not pure (NH₄)₂CO₃ but rather a mixture of ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (NH₄CO₂NH₂). atamanchemicals.com Furthermore, this compound itself is unstable and can transform into other solid ammonium salts. usda.gov In air, this compound gradually loses ammonia to form ammonium bicarbonate. atamanchemicals.com The decomposition process can be complex, involving equilibria between these different solid phases. thaiscience.info

The identification and quantification of these solid-phase components are essential for understanding the purity and stability of the compound. Several analytical techniques are used for this purpose:

X-ray Diffraction (XRD): This technique is effective for the qualitative identification of crystalline solid phases. XRD analysis can distinguish ammonium bicarbonate from other potential solid products by comparing the diffraction pattern of the sample to reference patterns. 50sea.comnih.gov For instance, the formation of ammonium bicarbonate crystals has been confirmed by matching key peaks in the XRD pattern to the reference for pure NH₄HCO₃. 50sea.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying specific chemical bonds and functional groups. It can be used to distinguish between ammonium carbamate and ammonium bicarbonate. google.com Ammonium carbamate exhibits a characteristic absorption band that is absent in the FT-IR spectrum of ammonium bicarbonate, allowing for its qualitative identification. nih.govgoogle.com

These analytical methods are crucial for quality control and for studying the reaction pathways of this compound decomposition, which can involve the interconversion of these solid compounds. 50sea.comnih.gov

Table 2: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | (NH₄)₂CO₃ |

| Ammonia | NH₃ |

| Carbon dioxide | CO₂ |

| Water | H₂O |

| Ammonium bicarbonate | NH₄HCO₃ |

| Ammonium carbamate | NH₄CO₂NH₂ |

| Calcium hydroxide (B78521) | Ca(OH)₂ |

| Calcium carbonate | CaCO₃ |

| Sulfuric acid | H₂SO₄ |

| Cobalt(II) chloride | CoCl₂ |

Computational Chemistry and Theoretical Modeling of Ammonium Carbonate Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic understanding of the properties of ammonium (B1175870) carbonate by solving the fundamental equations of quantum mechanics. These calculations can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study ammonium carbonate monohydrate, ((NH₄)₂CO₃·H₂O), a compound whose simplicity is deceptive due to its complex phase behavior and hydrogen bonding networks. iucr.org

Researchers have employed DFT to perform athermal zero-pressure calculations of the electronic structure and phonon spectrum of this compound monohydrate. csic.esnih.govresearchgate.net These calculations, often complementing experimental data from neutron diffraction and Raman spectroscopy, have been crucial in understanding the material's properties. iucr.orgcsic.esnih.govresearchgate.net One significant finding from these DFT studies is the absence of any phase transition in this compound monohydrate at temperatures ranging from 10 K to 273 K. csic.esnih.govresearchgate.net Above 273 K, the compound is observed to transform first into ammonium sesquicarbonate monohydrate and then to ammonium bicarbonate. csic.esnih.govresearchgate.net

The calculations have also been instrumental in interpreting the Raman spectra of this compound monohydrate by providing theoretical Raman-active zone-centre phonon frequencies. researchgate.net These theoretical frequencies, categorized by their symmetries (Ag, B1g, B2g, and B3g), show good agreement with the experimentally observed Raman bands at various temperatures. researchgate.net Furthermore, DFT calculations have been used to analyze the topology of the electron density at the bond critical points, revealing a strongly hydrogen-bonded structure. csic.esnih.govresearchgate.net

The generalized gradient approximation (GGA) within DFT has been shown to provide results comparable in accuracy to higher-level quantum chemical methods for hydrogen-bonded systems like this compound. nih.gov

Table 1: DFT Calculation Parameters and Findings for this compound Monohydrate

| Parameter/Finding | Details |

| Crystal System | Orthorhombic nih.govresearchgate.net |

| Space Group | Pnma nih.govresearchgate.net |

| Temperature Range Studied | 10 K to 273 K csic.esnih.govresearchgate.net |

| Phase Transitions | None observed between 10 K and 273 K csic.esnih.govresearchgate.net |

| Hydrogen Bonding | Calculated EHB ≈ 30–40 kJ mol⁻¹ nih.govresearchgate.net |

| Rotational Barrier | Estimated barrier to free rotation of ammonium ions is ~36 kJ mol⁻¹ nih.govresearchgate.net |

Ab initio computational studies, which are based on first principles without empirical parameters, have provided valuable data on this compound and related molecular species. These studies are crucial for understanding the fundamental interactions and structures of intermediates that may be transient and difficult to characterize experimentally.

Ab initio molecular dynamics simulations have been performed to study the rotational dynamics of the solvated ammonium ion (NH₄⁺) in water. acs.org These simulations revealed that the ammonium ion is coordinated with an average of five water molecules, with four forming a stable tetrahedral cage through hydrogen bonding. acs.org The rotation of the ion is not free but occurs through a series of discontinuous jumps involving the exchange of water molecules in this cage. acs.org

In the context of related compounds, ab initio calculations using DFT have been conducted on the α- and β-polymorphs of ammonium carbamate (B1207046) (NH₄·NH₂CO₂). nih.gov These studies determined key properties such as the bulk modulus and volume at zero pressure, providing insights into their high-pressure behavior. nih.gov Such research helps to fill the knowledge gap regarding the behavior of ammonium-containing compounds under conditions relevant to planetary science. nih.gov

Furthermore, ab initio calculations have been used to study ammoniated ammonium ions, NH₄⁺(NH₃)ₙ, optimizing their geometries and calculating binding energies. researchgate.net These theoretical studies are essential for understanding the stability and vibrational spectra of these clusters. researchgate.net While not directly focused on this compound, these studies on related species provide a foundational understanding of the interactions involving the ammonium ion, which is a key component of this compound. First-principles calculations using DFT as implemented in the Vienna Ab initio Simulation Package (VASP) have also been used to confirm the crystal structure of this compound monohydrate and to help interpret its Raman spectrum. iucr.org

Density Functional Theory (DFT) for Electronic Structure and Phonon Spectrum

Simulation of Reaction Pathways and Energetics

The thermodynamic profile of a reaction describes the energy changes that occur as reactants are converted into products. Analyzing this profile is essential for understanding the spontaneity and energy requirements of a reaction.

In the context of carbon capture, the heat of absorption of CO₂ in aqueous this compound solutions has been studied. researchgate.net The enthalpy of absorption is a key thermodynamic parameter. For instance, in 10 wt% this compound solution, the heat of absorption shows a dependence on the CO₂ loading, which is directly related to the extent of the various reactions occurring in the liquid phase. researchgate.net

The reaction between this compound and calcium chloride has also been analyzed thermodynamically. rsc.org While a simple double ion exchange to form calcium carbonate and ammonium chloride might be expected, experimental data shows the reaction proceeds despite thermodynamic data suggesting it might not be favorable under a simple exchange model. rsc.org This highlights the complexity of solid-state reactions where multiple stages and the decomposition of reactants can play a significant role. rsc.org The exothermic nature of this compound formation from ammonia (B1221849) and carbon dioxide can also significantly impact the temperature profile of related reactions, such as the conversion of phosphogypsum, where the temperature was observed to increase by 35 °C. researchgate.net

Determining the pathway a reaction follows from reactants to products involves identifying all intermediate steps and the high-energy transition states that connect them. savemyexams.com Computational methods are powerful tools for mapping these complex pathways.

For reactions involving ammonia and carbon dioxide, the formation of ammonium carbamate is a key step. whiterose.ac.uk The reaction mechanism can involve a transition state that rearranges to form NH₂-COO⁻NH₄⁺. whiterose.ac.uk Computational studies on the reaction of amines with CO₂ have shown that the formation of carbamic acid proceeds through a single transition state, which is a 1,3-zwitterion. acs.org

In the development of new synthetic methods, computational reaction pathway searches can predict potential reactions. For example, in a predicted three-component reaction involving ammonia, CO₂, and a difluorocarbene precursor, an undesired pathway leading to the formation of ammonium carbamate was identified through calculations. rsc.org This undesired pathway was not initially estimated because it involved two molecules of ammonia, highlighting the importance of considering complex molecular interactions in reaction modeling. rsc.org

The Nudged Elastic Band (NEB) method is a common computational technique used to locate transition states and determine activation energy profiles for elementary reaction steps, such as those that would be involved in the decomposition or formation of this compound. nih.gov

Chemical kinetics modeling aims to mathematically describe the rates of chemical reactions and how they are influenced by various factors. mt.com For complex systems involving multiple reactions, such as those where this compound is a reactant or product, kinetic models are essential for predicting the time evolution of the system. youtube.com

Kinetic models have been developed for various ammonia-related processes. For instance, the kinetics of the reversible reaction of aqueous CO₂ with aqueous ammonia to form ammonium carbamate/carbamic acid has been studied in detail, with rate and equilibrium constants determined over a range of temperatures. acs.org

In industrial applications, such as the ammoniacal carbonate leaching of ores, modeling and simulation are used to predict the concentration profiles of species like ammonia throughout the process. sld.cu These models often rely on mass balances and can be combined with kinetic data to optimize operating conditions. sld.cu Software packages like Reaction Mechanism Generator (RMG) can construct and solve kinetic models for complex reacting mixtures, although their accuracy depends on the quality of the input thermochemical and kinetic data. youtube.com Detailed kinetic mechanisms for ammonia combustion and related reactions are also developed and made available for use in computational fluid dynamics simulations.

Reaction Path Determination and Transition State Identification

Prediction of Material Properties

Computational chemistry and theoretical modeling provide powerful tools for predicting the material properties of crystalline solids like this compound. These methods, particularly those based on Density Functional Theory (DFT), allow researchers to simulate the behavior of materials under various conditions of temperature and pressure, offering insights that can be difficult to obtain through experimental means alone. While detailed computational studies on anhydrous this compound are not extensively available in public literature, significant research has been conducted on its closely related and structurally relevant hydrated form, this compound monohydrate ((NH₄)₂CO₃·H₂O), as well as related compounds like ammonium carbamate. The findings from these systems offer a valuable proxy for understanding the complex behaviors that would be anticipated in this compound systems.

Thermoelastic Behavior and Thermal Expansion

Thermoelastic properties describe how a material's dimensions and elastic stiffness change with temperature. Computational models, often complemented by experimental data from techniques like neutron diffraction, are crucial for understanding this behavior at an atomic level.

Research on this compound monohydrate has revealed significant anisotropy in its thermal expansion. nih.govresearchgate.netnih.gov Combining single-crystal neutron diffraction data with DFT calculations, studies have shown that between 10 K and 273 K, the compound does not undergo any phase transitions. nih.govresearchgate.net A notable finding is that the c-axis of the orthorhombic crystal structure exhibits negative thermal expansion, meaning it contracts upon heating, while the a and b axes show normal, positive thermal expansion. nih.govnih.gov This anisotropic behavior is a direct consequence of the material's crystal structure and the dynamics of its hydrogen-bonding network. The barrier to the free rotation of the ammonium ions, estimated from observed librational frequencies, is approximately 36 kJ mol⁻¹. nih.govresearchgate.netnih.gov

The unit-cell dimensions for this compound monohydrate, determined at various temperatures, illustrate this behavior. nih.govresearchgate.net

| Temperature (K) | a-axis (Å) | b-axis (Å) | c-axis (Å) | Volume (ų) |

|---|---|---|---|---|

| 10 | 12.047 | 4.453 | 11.023 | 591.3 |

| 100 | 12.056 | 4.455 | 11.021 | 592.1 |

| 245 | 12.129 | 4.480 | 10.998 | 597.6 |

Compressibility and Anisotropy Studies

Compressibility measures a material's response to uniform pressure. Theoretical modeling is instrumental in predicting how a crystal lattice deforms under compression and in identifying anisotropic (directionally dependent) behavior.

For this compound monohydrate, which has a layered structure, a large elastic anisotropy is predicted. csic.es Computational predictions suggest that the a-axis would be the most compressible direction, while the c-axis would be the least compressible. csic.es

Studies on the related compound α-ammonium carbamate using DFT calculations have also shown a high degree of anisotropy. nih.gov These simulations revealed an unusual compressive behavior known as negative linear compressibility (NLC), where a dimension of the material expands under pressure. nih.gov Specifically, α-ammonium carbamate is predicted to exhibit NLC along its a-axis at pressures above 5 GPa. nih.gov This phenomenon is often linked to the specific arrangement of structural units and hydrogen bonds within the crystal. nih.gov Such complex behaviors highlight the importance of computational modeling in predicting the response of ammonium salts to high-pressure conditions.

Intermolecular Interactions, including Hydrogen Bonding

In this compound monohydrate, a combination of neutron diffraction experiments and DFT calculations has revealed a strong and complex hydrogen-bonded structure. nih.govresearchgate.netnih.gov The energy of these hydrogen bonds (EHB) is estimated to be in the range of 30–40 kJ mol⁻¹. nih.govresearchgate.netnih.gov This robust network prevents the free rotation of the ammonium cations at any temperature studied. nih.gov

The structure consists of chains of alternating NH₄⁺ and CO₃²⁻ ions linked by hydrogen bonds, which extend along the a-axis. nih.govresearchgate.net The water molecules and additional ammonium ions provide further hydrogen bonding that links these chains to form a three-dimensional framework. nih.govresearchgate.net DFT calculations show a minor discrepancy with experimental data regarding the length and linearity of hydrogen bonds involving the water molecule, predicting a slightly shorter and straighter bond from the N(2)H₄⁺ ion to the water molecule. nih.gov The analysis of electron density at the bond critical points is a key computational tool used to characterize the strength and nature of these interactions. nih.gov

| Interaction Type | Characteristic | Finding | Source |

|---|---|---|---|

| Overall H-Bond Energy (EHB) | Estimated Strength | ≃ 30–40 kJ mol⁻¹ | nih.govresearchgate.netnih.gov |

| Ammonium Cation Dynamics | Rotational Barrier | ~36 kJ mol⁻¹ (No free rotation) | nih.govresearchgate.netnih.gov |

| N(1)H₄⁺—CO₃²⁻ | Bond Length (In-chain) | Significantly shorter than other H-bonds (mean = 1.748 Å) | nih.gov |

| N(2)H₄⁺ to H₂O | Computational vs. Experimental | DFT predicts ~4.5% shorter and ~5° straighter bond | nih.gov |

Chemical Reactivity and Mechanistic Investigations

Catalytic Aspects of Ammonium (B1175870) Carbonate Reactions

Catalysis is integral to the mechanisms of CO₂ absorption by ammonia (B1221849) and amines. The concept of Brønsted base catalysis provides a unifying framework for understanding these interactions.

The reaction between CO₂ and an amine (a Lewis base) is significantly accelerated by the presence of a Brønsted base. nih.govacs.org A Brønsted base is a substance that can accept a proton. In this context, the Brønsted base assists the nucleophilic attack of the amine on CO₂ by facilitating the necessary proton transfer through a concerted, six-membered mechanism. nih.govnih.govacs.org

The assisting Brønsted base can be another amine molecule, a water molecule, or even a stronger, non-nucleophilic base added to the system. acs.orgresearchgate.net

Amine as Catalyst: For non-hindered primary and secondary amines, a second amine molecule typically acts as the Brønsted base, accepting a proton from the first amine as it attacks the CO₂ molecule. nih.govacs.org

Water as Catalyst: Under humid conditions or with immobilized amines, water can serve as the Brønsted base. nih.gov

External Base as Catalyst: The reaction can be enhanced by adding a strong, non-nucleophilic Brønsted base (a "superbase"). nih.govresearchgate.net This allows for the separate tuning of the system's nucleophilicity (from the primary amine) and Brønsted basicity, which can lead to enhanced CO₂ capture efficiency. researchgate.net

This catalytic approach is also central to various synthetic organic reactions where CO₂ is "fixed" into molecules, such as the formation of cyclic carbamates, where bifunctional Brønsted acid/base catalysts are employed to activate both the amine and the CO₂. researcher.lifeacs.org

Role of Ammonium Carbonate as an Ammonia Source in Organic Synthesis

This compound, ([NH₄]₂CO₃), serves as a highly effective, stable, and convenient solid source of ammonia for a variety of organic transformations. Its utility stems from its ability to decompose upon gentle heating or under specific reaction conditions, releasing ammonia gas (in situ) and carbon dioxide. google.com This obviates the need for handling gaseous ammonia directly, which requires specialized equipment and safety protocols. The compound is a white, crystalline salt that is soluble in water and is often favored in laboratory and industrial settings for its ease of handling compared to aqueous ammonia solutions or ammonia gas cylinders. allen.in

In modern organic synthesis, this compound has been successfully employed in reactions requiring a nitrogen source, particularly for the formation of primary amines and related structures. rsc.orggreyb.com For instance, it is a key reagent in metal-free primary amination reactions, offering a safer and more practical alternative to traditional methods that might use moisture-sensitive reagents or require harsh conditions. rsc.orgwikipedia.org Its application extends to the synthesis of primary phosphinamides and the hydroamination of alkenes, showcasing its versatility as a readily available ammonia surrogate. wikipedia.orgtaylorandfrancis.com The use of this compound aligns with principles of green chemistry by providing a high atom economy and reducing the hazards associated with the transportation and use of gaseous ammonia.

Mechanistic Studies of Specific Reactions

Primary Amination Reactions Using this compound

Detailed mechanistic studies have elucidated the role of this compound in primary amination reactions. A notable example is the synthesis of primary phosphinamides from secondary phosphine (B1218219) oxides (Ar₂P(O)-H). rsc.org This process is mediated by ethyl bromoacetate (B1195939) and proceeds efficiently without the need for a metal catalyst or an external oxidant. wikipedia.org

The proposed mechanism involves a stepwise pathway:

The secondary phosphine oxide first reacts with ethyl bromoacetate, which serves as a halogenating agent. This step forms a phosphoryl bromide intermediate in situ.

this compound, present in the reaction mixture, gently decomposes to release ammonia.

The in situ generated ammonia then acts as the nucleophile, attacking the phosphoryl bromide intermediate.

This nucleophilic attack results in the formation of the desired primary phosphinamide product and the release of a bromide salt. wikipedia.org

This method is distinguished by its mild conditions and broad substrate scope, tolerating a range of functional groups on the phosphine oxide starting material. rsc.orgwikipedia.org

Table 1: Synthesis of Primary Phosphinamides using this compound

| Reactant (Ar₂P(O)-H) | Mediator | Ammonia Source | Product | Key Features |

|---|---|---|---|---|

| Secondary Phosphine Oxides | Ethyl bromoacetate | This compound | Primary Phosphinamides | Metal-free, oxidant-free, mild conditions wikipedia.org |

| Alkenes | Photocatalyst | This compound | Primary Amines | Metal-free, regioselective hydroamination taylorandfrancis.comnih.gov |

Similarly, this compound has been utilized as an ammonia surrogate in the metal-free, regioselective hydroamination of both terminal and internal alkenes to produce linear and branched primary amines. taylorandfrancis.comnih.gov

Rearrangement Reactions Involving Ammonium Ylides

While not typically used as a primary base for the deprotonation step in ylide formation, this compound plays a crucial role as an additive or nitrogen source in specific reactions that proceed via ammonium ylide intermediates. Ammonium ylides are reactive intermediates pivotal in sigmatropic rearrangements for synthesizing complex nitrogen-containing compounds.

In one documented application, this compound is used as an acid scavenger in the chiral thiourea-catalyzed cyclopropanation of oxindoles with bromonitroolefins. rsc.org The reaction proceeds through the formation of a chiral ammonium ylide intermediate. In this context, this compound neutralizes the hydrogen bromide (HBr) generated during the reaction, preventing side reactions and catalyst deactivation, thereby ensuring high yields and stereoselectivity of the cyclopropane (B1198618) product. rsc.org

Furthermore, this compound serves as a nitrogen source in the synthesis of NH-sulfoximines from sulfides, a reaction catalyzed by hypervalent iodine(III) reagents. arkat-usa.org This transformation is believed to involve an intermediate iodonitrene species, which is generated from the hypervalent iodine reagent and ammonia released by the this compound. The subsequent N-transfer to the sulfide (B99878) can be conceptualized as involving an ylide-like intermediate. Similarly, it is used as the nitrogen source in the synthesis of hydrazinium (B103819) salts from tertiary amines, where the proposed mechanism involves the formation of an ammonium ylide that is subsequently protonated. uniba.it

Interactions with Metal Carbonates and Other Contaminants

This compound exhibits significant reactivity with various metal salts and can be influenced by the presence of other chemical contaminants. Its interaction with metal carbonates is particularly relevant in geological and industrial contexts. For example, solutions of this compound can dissolve certain metal carbonates, such as those of rare-earth elements, through the formation of soluble complex carbonates. researchgate.net Conversely, it can react with aqueous solutions of metal salts like calcium chloride to precipitate the corresponding metal carbonate (calcium carbonate), a reaction that can be detrimental in processes like gas condensate recovery if formation waters are rich in calcium ions. researchgate.net

The general ionic reaction for a soluble carbonate with an acid involves the carbonate ion (CO₃²⁻) from this compound reacting with hydrogen ions to produce carbon dioxide and water. chemguide.uk

Reaction with Metal Salts:

Metal Sulfates: Ammonium bicarbonate, which exists in equilibrium with this compound, reacts with alkaline earth metal sulfates (e.g., calcium sulfate) to precipitate the metal carbonate. allen.in

CaSO₄ + 2NH₄HCO₃ → CaCO₃ + (NH₄)₂SO₄ + CO₂ + H₂O

Metal Oxides: In hydrometallurgical processes, aqueous this compound is used to react with metal oxides (e.g., magnesium oxide leached from minerals) to precipitate pure metal carbonates. google.com

Interactions with Other Contaminants:

Acids and Oxidizers: As a basic salt, this compound will react with acidic contaminants, leading to its decomposition and neutralization of the acid. greyb.com It is incompatible with strong oxidizing agents. pentachemicals.eu

Amide Stabilization: In certain chemical syntheses, such as the formation of propylene (B89431) carbonate where acetonitrile (B52724) is used as a dehydrating agent, this compound has been found to prevent the decomposition of the acetamide (B32628) intermediate into ammonia and acetic acid (a reaction contaminant). mdpi.com

Ion Exchange: In water purification, this compound can be used to regenerate cation and anion exchange resins, which in turn remove dissolved salt contaminants from water by replacing them with thermally unstable this compound. taylorandfrancis.com

Applications in Advanced Chemical and Environmental Processes

Carbon Capture and Utilization (CCU) Technologies

Ammonia-based processes, which involve the formation of ammonium (B1175870) carbonate and bicarbonate, are recognized as promising alternatives to conventional amine-based systems for post-combustion CO₂ capture. usda.govmdpi.com These technologies are being explored for their potential to reduce carbon dioxide emissions from industrial sources like power plants. usda.govresearchgate.net

Ammonia (B1221849) scrubbing is a chemical absorption process where a flue gas stream containing CO₂ is brought into contact with an aqueous ammonia solution. osti.govgoogle.com This contact facilitates a reaction that captures CO₂, forming primarily ammonium bicarbonate and ammonium carbonate. google.comwvu.eduscirp.org The process can be engineered to remove a significant percentage of CO₂ from industrial emissions. researchgate.netresearchgate.net

The core chemical reactions involved in the absorption phase are:

2NH₃(aq) + CO₂(g) + H₂O(l) ⇌ (NH₄)₂CO₃(aq) (this compound)

(NH₄)₂CO₃(aq) + CO₂(g) + H₂O(l) ⇌ 2NH₄HCO₃(aq) (Ammonium Bicarbonate)

One notable approach is the Chilled Ammonia Process (CAP), where the absorption is conducted at low temperatures (0–20°C). patsnap.comdiva-portal.org Operating at lower temperatures significantly reduces the loss of volatile ammonia from the system and increases CO₂ absorption efficiency. patsnap.comdiva-portal.org The process is designed to be regenerative; the captured CO₂ is later released in a high-purity stream by heating the ammonium bicarbonate solution, which reverts it to this compound, ready to be recycled back to the absorber. osti.govwvu.edu Experimental studies have demonstrated that this gas-phase ammonia carbonation can remove up to 50% of CO₂ from a simulated flue gas stream, with the potential for higher efficiencies through process optimization. researchgate.netresearchgate.net

The effectiveness of a CO₂ capture system is largely determined by its absorption capacity and the kinetics of both the absorption and desorption reactions.

Absorption Capacity: Aqueous ammonia solutions exhibit a high theoretical CO₂ loading capacity, meaning they can absorb a large amount of CO₂ per unit of solvent. mdpi.comwvu.edu The process can be controlled so that the solution primarily cycles between this compound and ammonium bicarbonate. osti.gov When solid ammonium bicarbonate is allowed to form in a slurry, the carrying capacity of the solution can range from 0.1 to 0.2 kg of CO₂ per kg of solution. globalccsinstitute.com This is a significant advantage over some conventional solvents like monoethanolamine (MEA). wvu.edu The main product of the reaction between CO₂, ammonia, and water is ammonium bicarbonate. researchgate.net

Desorption Kinetics: The release of CO₂ (desorption or regeneration) is typically achieved by heating the CO₂-rich solution. wvu.edu The decomposition of ammonium bicarbonate back to this compound and CO₂ has a lower heat of reaction compared to the regeneration of MEA, suggesting a more favorable energy profile. osti.govwvu.edu However, the reaction rate of CO₂ with ammonia is slower than with amines like MEA. researchgate.net Research has focused on improving these kinetics. For instance, adding certain organic solvents like acetaldehyde (B116499) to an aqueous ammonium bicarbonate solution has been shown to significantly accelerate the release of high-purity CO₂ gas at room temperature and pressure. walisongo.ac.id Studies also show that the desorption rate is influenced by temperature and the initial CO₂ loading of the solution. scirp.org

A major cost in carbon capture is the energy required to regenerate the solvent. Ammonia-based systems show potential for significant energy savings compared to the industry-standard MEA process.

The heat of absorption for CO₂ in aqueous ammonia is lower than in MEA-based systems. researchgate.net Laboratory-scale tests indicate that cycling between ammonium bicarbonate and this compound reduces the heat of reaction for CO₂ absorption to approximately 6.4 kcal/mol CO₂, compared to 20.2 kcal/mol CO₂ for MEA. osti.gov

The energy required for regeneration in the Chilled Ammonia Process is estimated to be substantially lower than for MEA. diva-portal.orgglobalccsinstitute.com One study calculated that the thermal energy needed for regeneration using an acetaldehyde-promoted system was 1.39 MJ/kg of CO₂ generated, which is 75% less energy than a pilot chilled ammonia process. walisongo.ac.id The regeneration temperature is also lower, around 68°C, which allows for the use of low-grade waste heat, further improving the economic viability of the process. walisongo.ac.id In contrast, MEA systems require temperatures greater than 120°C for regeneration. walisongo.ac.id

Table 1: Comparison of CO₂ Capture Technologies

| Parameter | Ammonia-Based Process (e.g., CAP) | MEA-Based Process |

|---|---|---|

| CO₂ Loading Capacity | High; 0.1-0.2 kg CO₂/kg solution with slurry globalccsinstitute.com | Lower than ammonia-based processes wvu.edu |

| Regeneration Energy | Lower; ~1.39 MJ/kg CO₂ with organic solvent promotion walisongo.ac.id | Higher; ~3.7 MJ/kg CO₂ diva-portal.org |

| Heat of Reaction | ~6.4 kcal/mol CO₂ (cycling between carbonate/bicarbonate) osti.gov | ~20.2 kcal/mol CO₂ osti.gov |

| Regeneration Temperature | Lower; ~68-80°C walisongo.ac.idresearchgate.net | Higher; >120°C walisongo.ac.id |

| Volatility | Higher (ammonia slip is a concern) diva-portal.orgresearchgate.net | Lower |

| Corrosion | Low wvu.eduscirp.org | High wvu.eduscirp.org |

Absorption Capacity and Desorption Kinetics in CO2 Capture Systems

Environmental Remediation and Nutrient Recovery

Beyond carbon capture, this compound chemistry provides a pathway for recovering and reusing valuable nutrients from waste, contributing to a circular economy and sustainable agriculture. mdpi.comresearchgate.net

Liquid waste streams from sources like animal manure digestate and source-separated urine are rich in nitrogen and carbon. mdpi.comfrontiersin.org Technologies are being developed to recover these nutrients and convert them into solid this compound or bicarbonate fertilizers. mdpi.comresearchgate.net

The process often involves stripping ammonia (NH₃) and dissolved CO₂ from the liquid waste, such as anaerobic digestate, without the need for chemical pH adjustments. mdpi.com The gaseous ammonia is then condensed with CO₂ and water vapor at temperatures between 35–50°C to form a liquid condensate of dissolved this compound and bicarbonate. mdpi.com This solution can be concentrated through methods like reverse osmosis to produce a nutrient-rich product. mdpi.com In one large-scale facility processing digestate, this method achieved a 99.9% nitrogen recovery rate, yielding ammonium bicarbonate with 99.5% purity. mdpi.com

Another approach uses forward osmosis with an ammonium bicarbonate draw solution to recover water and concentrate nutrients from stored urine. frontiersin.org This method achieves high rejection rates for nutrients like phosphates and nitrogen, concentrating them for potential reuse. frontiersin.org

A significant challenge for using this compound-based fertilizers is their instability; they readily decompose back into ammonia and carbon dioxide at room temperature, leading to nitrogen loss. mdpi.comresearchgate.netembrapa.br Researchers are exploring various stabilization strategies to enhance their effectiveness for environmental and agricultural use. mdpi.comresearchgate.net

These strategies can be broadly categorized as chemical and physical methods: mdpi.com

Chemical Stabilization: This involves forming more stable compounds. One method is to create double salts by reacting this compound with naturally abundant minerals like magnesite (magnesium carbonate) or smithsonite (B87515) (zinc carbonate). embrapa.br The resulting multinutrient fertilizers, such as Mg(NH₄)₂(CO₃)₂·4H₂O and Zn(NH₃)CO₃, have shown increased thermal stability and better nitrogen availability for plants compared to ammonium bicarbonate alone. embrapa.br Other chemical approaches include binding the ammonium ions with materials like biochar or humic acids. mdpi.com

Physical Stabilization: These methods focus on the physical form of the fertilizer. Granulation, which involves forming larger, more robust particles with the help of inorganic binders, can reduce the surface area available for decomposition. mdpi.com Another physical method is coating the fertilizer granules with organic or mineral materials to create a protective barrier against moisture and premature decomposition. mdpi.com

Table 2: Stabilization Strategies for this compound

| Strategy Type | Method | Description | Reference |

|---|---|---|---|

| Chemical | Formation of Double Salts | Reacting with minerals like magnesite (MgCO₃) or smithsonite (ZnCO₃) to form more stable multinutrient compounds. | embrapa.br |

| Ionic Binders | Binding ammonium ions with materials such as biochar or humic acids to reduce volatility. | mdpi.com | |

| Physical | Granulation | Creating larger granules, often with inorganic binders, to decrease the surface area and slow decomposition. | mdpi.com |

| Coating | Applying a layer of organic or mineral material to the fertilizer granules to act as a physical barrier. | mdpi.com |

Recovery and Reuse of Nitrogen and Carbon from Liquid Waste Streams

Materials Science and Nanotechnology Applications

This compound plays a significant role in the synthesis and modification of various materials at the nanoscale, influencing crystallization processes and enabling the development of novel materials with enhanced properties.

Influence on Calcite Crystallization and Nanocrystal Formation

This compound is utilized to influence the crystallization of calcite, a polymorph of calcium carbonate. Research has shown that the gas diffusion method, using this compound and calcium chloride, can produce hexagonal-shaped superstructures of vaterite, another calcium carbonate polymorph. researchgate.net This process involves the three-dimensional oriented attachment of vaterite nanoparticles, a mechanism that allows for the formation of complex, rounded structures from nano-sized building blocks. researchgate.net The ammonium ions present under these gas diffusion conditions have an active influence on the growth of these calcium carbonate superstructures. researchgate.net

Furthermore, studies have employed this compound in controlled environments to gain insights into the nonclassical pathways of nanocrystal formation and transformation. Techniques such as 3D coherent X-ray diffraction imaging have been used to visualize the internal nanocrystallinity of calcite that results from these nonclassical crystallization processes. osti.gov The carbonation method, which involves the slow hydrolysis of compounds like this compound, is a common technique for producing carbonate ions for the synthesis of calcium carbonate nanoparticles. nih.gov

Synthesis and Modification of Graphene Oxide

This compound is employed in the electrochemical synthesis of graphene oxide (GO). nanochemres.orgnanochemres.org Studies have demonstrated that GO can be synthesized in an this compound solution using an electrochemical method. nanochemres.orgnanochemres.org During this process, a partial reduction of the graphene oxide can be observed, which is influenced by the stirring of the solution. nanochemres.orgnanochemres.org Analysis of the resulting GO reveals the presence of various functional groups, including hydroxyl, carboxyl, methylene, methyl, and ether groups. nanochemres.orgresearchgate.net

The temperature of the this compound solution is a critical parameter in the synthesis process. It is important to conduct the synthesis in a cold solution, as warmer temperatures increase the hydrolysis of the salt, leading to the release of ammonia and carbon dioxide gases. nanochemres.orgnanochemres.org This method allows for a clean separation of the graphene oxide. nanochemres.orgnanochemres.org Additionally, reduced-graphene-oxide-modified ammonium polyphosphate has been synthesized and used as a flame retardant in epoxy resins. mdpi.com

Development of Environmentally Friendly Fertilizers with Nanomaterials

Nanomaterials are being integrated into fertilizer formulations to create more environmentally friendly products, and this compound is relevant in this context. taylorandfrancis.com Conventional carbon-based fertilizers, including ammonium bicarbonate, can be prone to decomposition and hydrolysis, which can lead to increased levels of byproducts like nitrogen, this compound, and ammonia in the soil. taylorandfrancis.com